4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

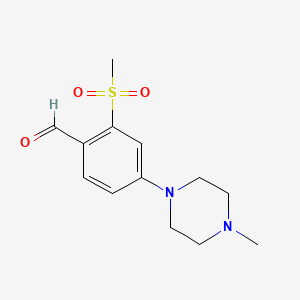

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is a chemical compound with the CAS Number: 1197193-26-2 . It has a molecular weight of 282.36 . The IUPAC name for this compound is 4-(4-methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde . The compound is typically stored in a refrigerator and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is 1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 282.36 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Crystallographic Properties and Synthesis

Synthesis and Crystal Structure : The compound 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde has been synthesized through nucleophilic substitution and its crystal structure has been investigated. The structure reveals a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom, showcasing its complex and unique molecular architecture (Naveen et al., 2007).

Chemical Properties and Interactions

Solubility and Thermodynamic Modeling : The solubility of 4-(methylsulfonyl)benzaldehyde in various solvents has been thoroughly studied, indicating its increased solubility with temperature. This knowledge is crucial for its application in different scientific fields, providing a basis for its handling and processing (Cong et al., 2016).

Applications in Material Science and Medicinal Chemistry

Supramolecular Framework Formation : A derivative of the compound, 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, demonstrates interesting supramolecular framework characteristics. Its crystal and molecular structure is stabilized by hydrogen bond interactions, indicating its potential in the development of novel materials or drugs (Prabhuswamy et al., 2017).

Synthetic Utility in Drug Development

Synthesis of Antidepressant Analogs : The compound has been used as a precursor in the synthesis of novel antidepressants, showcasing its utility in the development of new therapeutic agents. It demonstrates how the compound's structure can be manipulated to yield products with potential clinical applications (Hvenegaard et al., 2012).

Safety and Hazards

The safety information for 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSLNJIEVKCBHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693900 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde | |

CAS RN |

1197193-26-2 |

Source

|

| Record name | 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)

![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)